VTP-766
Description
VTP-766 is a liver X receptor beta (LXRβ)-selective agonist developed as a therapeutic candidate for inflammatory and metabolic disorders, including atopic dermatitis and acute coronary syndrome. Preclinical studies highlight its ability to induce LXR target genes ABCA1 and ABCG1, which are critical for cholesterol efflux, without significantly upregulating SREBP1C or triglyceride levels at therapeutic doses . This selectivity minimizes adverse effects linked to lipid metabolism dysregulation, a common limitation of pan-LXR agonists.
Key pharmacological characteristics of this compound include:
- Selectivity: IC50 values of 3 nM for LXRβ vs. 81 nM for LXRα, demonstrating >27-fold selectivity for LXRβ .
- Cellular activity: EC50 of 4.5 nM in THP-1 macrophages, confirming potent transcriptional activation .
- Metabolic stability: Moderate CYP2C9-mediated clearance (~700 nM), suggesting manageable drug-drug interaction risks .
Properties
IUPAC Name |
Unknown |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VTP-766; VTP 766; VTP766. |
Origin of Product |
United States |
Comparison with Similar Compounds
VTP-766 is distinguished from other LXR modulators and structurally/functionally related compounds through its unique selectivity profile, therapeutic safety, and mechanistic advantages. Below is a detailed comparison:
Selectivity Against Pan-LXR Agonists
Key Findings :
- This compound’s superior LXRβ selectivity reduces off-target activation of LXRα, which is linked to hepatic steatosis and hypertriglyceridemia .
- Unlike T0901317 and GW3965, this compound maintains efficacy without disrupting lipid homeostasis, making it safer for chronic use .
Functional Comparison with MEDI 17 (IRE-1/XBP-1 Inhibitor)
MEDI 17, an inhibitor of the endoplasmic reticulum (ER) stress-associated IRE-1/XBP-1 pathway, shares overlapping therapeutic indications with this compound (e.g., inflammatory skin diseases). However, their mechanisms differ fundamentally:
Key Findings :
- This compound addresses lipid-driven inflammation, whereas MEDI 17 targets protein misfolding stress.
- This compound’s safety profile is more favorable for metabolic disorders compared to ER stress inhibitors like MEDI 17, which may disrupt hepatic function .
Pharmacokinetic and Stability Comparison
| Parameter | This compound | BMS-779788 (LXRβ Agonist) |
|---|---|---|
| CYP2C9 Stability | ~700 nM | ~300 nM |
| Oral Bioavailability | 45% (preclinical) | 30% |
| Half-life (t₁/₂) | 8–12 hours | 6–8 hours |
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
